molecular formula C8H15BrO B2684466 4-(2-Bromoethyl)-2,2-dimethyloxolane CAS No. 2260935-97-3

4-(2-Bromoethyl)-2,2-dimethyloxolane

Cat. No. B2684466
CAS RN: 2260935-97-3
M. Wt: 207.111
InChI Key: MOJHDZQUKUFJSO-UHFFFAOYSA-N
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Description

Compounds with bromoethyl groups are often used in organic synthesis due to their reactivity. They can participate in various reactions to form a wide range of products .


Synthesis Analysis

The synthesis of bromoethyl compounds often involves the reaction of an alkene with a brominating agent . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a bromoethyl compound would typically include a carbon chain with a bromine atom attached. The exact structure would depend on the other functional groups present in the molecule .


Chemical Reactions Analysis

Bromoethyl compounds can participate in a variety of chemical reactions, including nucleophilic substitution and elimination reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a bromoethyl compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Polymer Synthesis and Fluorescence Applications

One study highlights the use of bromo-functionalized precursors similar to 4-(2-Bromoethyl)-2,2-dimethyloxolane in the synthesis of bright, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit high fluorescence quantum yields and tunable emission wavelengths, which are crucial for various applications in bioimaging and optoelectronics (Fischer, Baier, & Mecking, 2013).

Organic Synthesis and Material Chemistry

Another application involves the synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s. This research provides insights into the redox properties and potential for creating high-spin cationic states in organic materials, which could have implications for electronic and spintronic devices (Ito et al., 2002).

Electrolyte Development for Energy Storage

The study on lithium phenolates in weakly polar aprotic solvents, including derivatives of dioxolane, suggests potential applications in developing advanced electrolytes for lithium-based batteries. Understanding the aggregation and interaction of these compounds can lead to improved battery performance (Jackman & Smith, 1988).

Advanced Material Functionalization

Research on the oxidative bromination and iodination of arenes highlights the utility of bromo-functional groups in modifying materials for various applications, including the synthesis of aryl halides. This method demonstrates versatility and potential for late-stage functionalization of complex molecules (Song et al., 2015).

Electrochemical Applications

In electrochemical studies, the use of brominated intermediates in reductive intramolecular cyclizations showcases the potential of bromo-functionalized compounds in synthesizing complex organic structures. This method provides a pathway for efficient electrosynthesis, offering insights into the electrochemical behavior of similar compounds (Mubarak & Peters, 1992).

Mechanism of Action

The mechanism of action of a bromoethyl compound would depend on its structure and the biological system it interacts with. Some bromoethyl compounds are used in medicinal chemistry due to their biological activity .

Safety and Hazards

Bromoethyl compounds can be hazardous. They are often flammable and can cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

Future Directions

The study of bromoethyl compounds is an active area of research, particularly in the field of medicinal chemistry. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications .

properties

IUPAC Name

4-(2-bromoethyl)-2,2-dimethyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2)5-7(3-4-9)6-10-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHDZQUKUFJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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